molecular formula C16H18N4O2 B6625756 5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide

5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B6625756
M. Wt: 298.34 g/mol
InChI Key: YZCIEJIHLYQKTF-DZGCQCFKSA-N
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Description

5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrazole ring, a cyclopropyl group, and a pyridinyl-substituted oxolane ring, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(12-9-18-20-14(12)10-3-4-10)19-13-5-7-22-15(13)11-2-1-6-17-8-11/h1-2,6,8-10,13,15H,3-5,7H2,(H,18,20)(H,19,21)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCIEJIHLYQKTF-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)C(=O)NC3CCOC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=C(NN=C2)C3CC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of a diol or by using epoxide ring-opening reactions.

    Coupling Reactions: The final coupling of the pyrazole ring with the oxolane and pyridinyl groups can be achieved using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridinyl group or the amide bond using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, especially at positions ortho or para to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

    Catalysts: Transition metals like palladium or rhodium for cyclopropanation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring might yield pyrazole-4-carboxylic acid derivatives, while reduction of the amide bond could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-1H-pyrazole-4-carboxamide: Lacks the pyridinyl-substituted oxolane ring, making it less complex.

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of 5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide lies in its combination of structural features. The presence of the cyclopropyl group, the pyridinyl-substituted oxolane ring, and the pyrazole ring together confer unique chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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